molecular formula C8H10N2O B1278280 3-(Azetidin-3-yloxy)pyridine CAS No. 224818-30-8

3-(Azetidin-3-yloxy)pyridine

Cat. No.: B1278280
CAS No.: 224818-30-8
M. Wt: 150.18 g/mol
InChI Key: QTFWLMMAUAFUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-3-yloxy)pyridine is a chemical compound with the molecular formula C8H10N2O It is a heterocyclic compound that features both a pyridine ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-yloxy)pyridine typically involves the reaction of pyridine derivatives with azetidine derivatives. One common method is the nucleophilic substitution reaction where a pyridine derivative reacts with an azetidine derivative under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidin-3-yloxy)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the azetidine ring or the pyridine ring is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted pyridine or azetidine derivatives.

Scientific Research Applications

3-(Azetidin-3-yloxy)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(Azetidin-3-yloxy)pyridine dihydrochloride
  • This compound hydrochloride

Comparison: this compound is unique due to the presence of both the pyridine and azetidine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles. For instance, the dihydrochloride salt form may have different solubility and stability characteristics compared to the free base form.

Properties

IUPAC Name

3-(azetidin-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-7(4-9-3-1)11-8-5-10-6-8/h1-4,8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFWLMMAUAFUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436845
Record name 3-(azetidin-3-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224818-30-8
Record name 3-(azetidin-3-yloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 160 mg (0.64 mmol) of 3-(1-t-butoxycarbonyl-3-azetidinyloxy)-pyridine was added 6 mL of solution containing 3 mL of TFA and 3 mL of CH2Cl2 at ice-bath temperature. The reaction solution was slowly warmed to room temperature and allowed to stir 50 min at room temperature. After 50 min, solvents were removed in vacuo and the crude product was purified by flash chromatography (9:1:0.05, CHCl3:MeOH:conc. NH4OH) to obtain 62 mg (67%) of a white solid: 1H NMR (300 MHz, CD3OD) δ8.23 (2H, br s), 7.38 (2H, br d), 5.24 (2H, br s), 4.58 (2H, br d), 4.20 (2H, br d, J=9.8 Hz); Mass spectrum (ESI) m/z 151.7 (M+H+).
Quantity
160 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Azetidin-3-yloxy)pyridine
Reactant of Route 2
Reactant of Route 2
3-(Azetidin-3-yloxy)pyridine
Reactant of Route 3
Reactant of Route 3
3-(Azetidin-3-yloxy)pyridine
Reactant of Route 4
Reactant of Route 4
3-(Azetidin-3-yloxy)pyridine
Reactant of Route 5
Reactant of Route 5
3-(Azetidin-3-yloxy)pyridine
Reactant of Route 6
Reactant of Route 6
3-(Azetidin-3-yloxy)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.